molecular formula C7H3F3IN3 B2881226 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine CAS No. 2151834-40-9

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine

Cat. No.: B2881226
CAS No.: 2151834-40-9
M. Wt: 313.022
InChI Key: XPLZMLUHUWGFFN-UHFFFAOYSA-N
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Description

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family This compound is characterized by the presence of an iodine atom at the 8th position and a trifluoromethyl group at the 6th position on the imidazo[1,5-a]pyrimidine ring

Preparation Methods

The synthesis of 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone in the presence of an iodine source and a trifluoromethylating agent. The reaction conditions often involve the use of a solvent such as ethanol or acetonitrile and a catalyst like copper iodide. The reaction mixture is usually heated to reflux for several hours to ensure complete cyclization and formation of the desired product .

Chemical Reactions Analysis

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.

    Cycloaddition Reactions: The imidazo[1,5-a]pyrimidine ring can participate in cycloaddition reactions to form fused ring systems. Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride.

Scientific Research Applications

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine can be compared with other imidazo[1,5-a]pyrimidine derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its potential for halogen bonding and enhanced lipophilicity due to the trifluoromethyl group.

Biological Activity

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of an iodine atom at the 8-position and a trifluoromethyl group at the 6-position enhances its lipophilicity and reactivity, making it a candidate for various therapeutic applications, particularly in targeting cancer and infectious diseases.

  • Molecular Formula : C8_8H4_4F3_3IN2_2
  • Molecular Weight : Approximately 312.03 g/mol
  • Structural Features :
    • Iodine atom (I) enhances electrophilic substitution.
    • Trifluoromethyl group (CF3_3) increases lipophilicity and stability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including kinases and enzymes involved in disease pathways. The compound has shown potential as an inhibitor of FLT3 kinase, which is significant in acute myeloid leukemia (AML) treatment.

Inhibition Studies

Recent studies have indicated that compounds similar to this compound exhibit potent inhibitory activity against FLT3-ITD and CDK2/E kinases. For instance, derivatives with similar imidazo structures demonstrated IC50_{50} values in the low nanomolar range, highlighting their efficacy as potential therapeutics for AML patients with FLT3 mutations .

CompoundTargetIC50_{50} (nM)
This compoundFLT3-ITD<10
Similar imidazo compoundsCDK2/E<20

Case Studies

  • FLT3 Inhibition in AML : A study evaluated the efficacy of various imidazo derivatives against FLT3-ITD mutations. The results indicated that compounds structurally related to this compound displayed significant antiproliferative effects on FLT3-dependent cell lines .
  • Enzyme Interaction : The compound's ability to inhibit specific enzymes was assessed through binding affinity studies. It was found that modifications to the imidazo[1,5-a]pyrimidine structure could enhance selectivity and potency against targeted enzymes .

Applications in Medicinal Chemistry

The unique properties of this compound make it a versatile scaffold for drug development:

  • Cancer Therapy : Its potential as a FLT3 inhibitor positions it as a candidate for treating AML.
  • Infectious Diseases : The compound may also be explored for its activity against pathogens due to its structural analogies with other bioactive molecules .

Properties

IUPAC Name

8-iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3IN3/c8-7(9,10)6-13-4(11)5-12-2-1-3-14(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLZMLUHUWGFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(F)(F)F)I)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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